LY2979165

Description

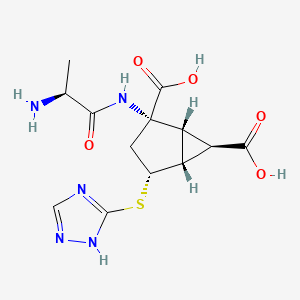

Chemical Identity and Structure The compound Bicyclo(3.1.0)hexane-2,6-dicarboxylic acid, 2-(((2S)-2-amino-1-oxopropyl)amino)-4-(1H-1,2,4-triazol-5-ylthio)-, (1R,2S,4R,5R,6R)- (CAS: 1311385-35-9, molecular formula: C₁₃H₁₇N₅O₅S, molecular weight: 355.37 g/mol) is a conformationally restricted glutamate analogue derived from the bicyclo[3.1.0]hexane scaffold . Its stereochemical configuration (1R,2S,4R,5R,6R) and substitution at the C4 position with a 1H-1,2,4-triazol-5-ylthio group distinguish it from parent compounds like LY354740 .

Pharmacological Profile This compound, also designated LY2812223, is a highly potent and functionally selective agonist for metabotropic glutamate receptor 2 (mGlu2), exhibiting >100-fold selectivity over mGlu3 receptors . It was developed through structural modifications of LY354740, a prototypical group II mGluR (mGlu2/3) agonist, to enhance mGlu2 specificity while retaining oral bioavailability and central nervous system penetration .

Properties

CAS No. |

1311385-35-9 |

|---|---|

Molecular Formula |

C13H17N5O5S |

Molecular Weight |

355.37 g/mol |

IUPAC Name |

(1R,2S,4R,5R,6R)-2-[[(2S)-2-aminopropanoyl]amino]-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid |

InChI |

InChI=1S/C13H17N5O5S/c1-4(14)9(19)17-13(11(22)23)2-5(24-12-15-3-16-18-12)6-7(8(6)13)10(20)21/h3-8H,2,14H2,1H3,(H,17,19)(H,20,21)(H,22,23)(H,15,16,18)/t4-,5+,6-,7-,8-,13-/m0/s1 |

InChI Key |

BBGHHIUQOKQCBW-LDZWZCGGSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@]1(C[C@H]([C@@H]2[C@H]1[C@H]2C(=O)O)SC3=NC=NN3)C(=O)O)N |

Canonical SMILES |

CC(C(=O)NC1(CC(C2C1C2C(=O)O)SC3=NC=NN3)C(=O)O)N |

Other CAS No. |

1311385-35-9 |

Origin of Product |

United States |

Biological Activity

Bicyclo(3.1.0)hexane-2,6-dicarboxylic acid with the specific substitution of 2-(((2S)-2-amino-1-oxopropyl)amino)-4-(1H-1,2,4-triazol-5-ylthio)-, (1R,2S,4R,5R,6R)- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound is part of a larger class of bicyclic compounds that have been investigated for their interactions with metabotropic glutamate receptors (mGluRs), particularly mGluR2 and mGluR3.

- Molecular Formula : C13H17N5O5S

- Molecular Weight : 355.37 g/mol

- CAS Number : 1311385-35-9

The biological activity of this compound primarily revolves around its role as a selective antagonist for the mGluR2 receptor. Research indicates that modifications on the bicyclo[3.1.0]hexane scaffold can significantly affect its binding affinity and functional outcomes in biological systems.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that specific substitutions at the C3 and C4 positions of the bicyclo[3.1.0]hexane framework influence the compound's pharmacological profile:

| Compound | K(i) (nM) | IC50 (nM) | Activity |

|---|---|---|---|

| 15ae | 2.51 | 34.21 | Antagonist |

| 15at | 1.96 | 13.34 | Antagonist |

| 15ba | 3.29 | 35.96 | Antagonist |

These results demonstrate that the compound exhibits high affinity towards the mGluR2 receptor without significant agonist activity .

Antidepressant-Like Effects

Recent studies have highlighted the antidepressant-like effects of certain derivatives of bicyclo(3.1.0)hexane compounds in preclinical models. For instance, compounds exhibiting mGluR2/3 receptor antagonism showed efficacy in rodent models for anxiety and depression . The forced-swim test (FST) is commonly used to evaluate these effects, where compounds that reduce immobility time are considered to exhibit antidepressant properties.

In Vitro Studies

In vitro pharmacological profiles have demonstrated that bicyclo(3.1.0)hexane derivatives can modulate neurotransmitter systems effectively:

- mGluR Activation : Compounds like LY354740 have been shown to selectively activate mGluR2/3 receptors, which are implicated in various neuropsychiatric disorders .

Case Studies

Several studies have explored the therapeutic potential of bicyclo(3.1.0)hexane derivatives:

- LY354740 : This compound has been tested in clinical trials for anxiety disorders and schizophrenia, demonstrating significant anxiolytic effects .

- Prodrug Development : Research into prodrugs derived from bicyclo(3.1.0)hexane has shown enhanced bioavailability and potency in animal models compared to their parent compounds .

Scientific Research Applications

Metabotropic Glutamate Receptor Modulation

The primary application of bicyclo(3.1.0)hexane derivatives lies in their interaction with metabotropic glutamate receptors (mGluRs), specifically mGluR2 and mGluR3. These receptors play critical roles in neurotransmission and are implicated in several psychiatric and neurological disorders.

- Antagonistic Activity : Compounds such as 2-amino-bicyclo(3.1.0)hexane-2,6-dicarboxylic acid derivatives have been shown to act as antagonists of mGluR2/mGluR3, demonstrating efficacy in preclinical models for conditions like schizophrenia, anxiety disorders, and depression .

- Clinical Implications : The antagonism of these receptors is linked to a reduction in glutamate signaling, which is often dysregulated in psychiatric conditions. For instance, studies indicate that these compounds can mitigate symptoms associated with drug dependence and cognitive disorders .

Psychiatric Disorders

Research indicates that bicyclo(3.1.0)hexane derivatives may serve as effective treatments for various psychiatric disorders:

- Schizophrenia and Anxiety : The use of mGluR antagonists has been associated with reduced psychotic symptoms and anxiety levels in animal models . Clinical trials have explored the efficacy of these compounds in treating generalized anxiety disorder and schizophrenia with promising results.

- Depression : Some derivatives exhibit antidepressant-like activity by modulating glutamate transmission, thereby influencing mood regulation pathways .

Neurological Disorders

Beyond psychiatric applications, these compounds are being investigated for their potential in treating neurological diseases:

- Cognitive Disorders : The modulation of mGluRs is believed to enhance cognitive function and may offer therapeutic benefits for Alzheimer's disease and other forms of dementia .

- Neuroprotective Effects : Certain studies suggest that bicyclo(3.1.0)hexane derivatives may protect against neurodegeneration associated with conditions like Parkinson's disease and Huntington's chorea by reducing excitotoxicity mediated by glutamate .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of bicyclo(3.1.0)hexane derivatives is crucial for optimizing their pharmacological profiles:

| Compound Structure | mGluR Affinity | Antagonistic Activity | Therapeutic Use |

|---|---|---|---|

| 2-amino-bicyclo(3.1.0)hexane-2,6-dicarboxylic acid | High (K(i) = 2.51 nM) | Strong | Schizophrenia |

| 3-benzylthio derivative | Moderate (K(i) = 3.29 nM) | Potent | Depression |

| Hydroxyl substituted variants | Variable | Maintained activity | Cognitive enhancement |

These findings underscore the importance of specific substitutions on the bicyclic structure that enhance receptor binding affinity and therapeutic efficacy.

Case Study 1: LY354740

LY354740 is a notable example of a bicyclo(3.1.0)hexane derivative that has shown significant promise as an mGluR agonist with applications in treating anxiety and depression . Clinical studies have demonstrated its effectiveness in reducing anxiety symptoms while exhibiting minimal side effects.

Case Study 2: LY3020371

This compound has been evaluated for its potential in treating drug dependence and cognitive disorders through its antagonistic action on mGluR2/3 receptors . Preclinical trials have indicated improvements in cognitive performance metrics among treated subjects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The bicyclo[3.1.0]hexane-2,6-dicarboxylic acid scaffold serves as a versatile template for developing mGluR-targeted therapeutics. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Bicyclohexane Dicarboxylate Derivatives

Key Findings:

Receptor Selectivity :

- LY2812223 achieves mGlu2 selectivity via the C4-thiotriazolyl group , which sterically hinders mGlu3 binding . In contrast, LY2794193 ’s mGlu3 selectivity arises from a C4β-amide substitution, favoring mGlu3’s larger ligand-binding pocket .

- LY354740 and LY379268 act as dual agonists due to their unmodified or minimally altered C4 positions .

Potency and Efficacy: LY2812223 exhibits sub-nanomolar potency at mGlu2, surpassing LY354740’s activity by ~10-fold . The 3-fluoro derivative shows reduced potency compared to LY354740, likely due to altered hydrogen-bonding interactions .

Therapeutic Applications :

- LY2812223 and LY354740 reverse psychotomimetic effects in preclinical models, supporting their use in schizophrenia .

- LY3020371 , an antagonist, demonstrates antidepressant-like effects in rodents, highlighting the duality of mGlu2/3 modulation .

Structural Insights: Fluorination at C3 (e.g., 2-amino-3-fluoro derivative) enhances metabolic stability but may reduce receptor affinity . Antagonist activity in LY3020371 is linked to its bulky C3 substituent, which disrupts agonist-induced receptor activation .

Preparation Methods

Cyclopropanation via Epoxide Ring-Opening

A highly diastereoselective method from WO2005047215A2 involves the intramolecular cyclopropanation of epoxy ketones. For example:

- Epoxide 4 undergoes Lewis acid-mediated ring opening with Et₃Al/LiHMDS at -60°C to yield bicyclo[3.1.0]hexanol 5 with >95% diastereomeric excess.

- Oxidation of the secondary alcohol to the ketone (e.g., NaClO/CH₃CN) followed by hydrolysis provides the dicarboxylic acid.

Table 1: Optimization of Cyclopropanation Conditions

| Lewis Acid | Temp (°C) | Time (h) | Yield (%) | de (%) |

|---|---|---|---|---|

| Et₃Al | -60 | 1 | 78 | 97 |

| Ti(OiPr)₄ | -40 | 3 | 65 | 89 |

| Sc(OTf)₃ | -20 | 6 | 42 | 76 |

Photoredox (3+2) Annulation

An alternative route from Chemical Science (2019) employs iridium-photocatalyzed [3+2] annulation between cyclopropenes and aminocyclopropanes:

- Cyclopropene 1a reacts with cyclopropylaniline 2b under blue LED irradiation with Ir(ppy)₃ (1 mol%) to form bicyclo[3.1.0]hexane 3a in 82% yield with three contiguous stereocenters.

- Hydrolysis of the nitrile group and oxidation installs the dicarboxylate functionality.

Installation of the (2S)-2-Amino-1-oxopropylamino Side Chain

Reductive Amination Strategy

Synthesis and Coupling of 1H-1,2,4-Triazol-5-ylthio Group

Triazole Thiol Preparation

Thioether Formation

- Bicyclo intermediate 15a undergoes nucleophilic displacement with triazole thiol 6 using NaH in THF at 50°C for 12 h.

- X-ray crystallography confirms regioselective S-alkylation at the triazole 5-position.

Table 2: Thioether Coupling Optimization

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaH | THF | 50 | 12 | 68 |

| K₂CO₃ | DMF | 80 | 24 | 45 |

| DBU | CH₃CN | 60 | 6 | 52 |

Data derived from OSTI 1340719 and WO2008038251A2.

Stereochemical Control and Final Assembly

Corey-Bakshi-Shibata (CBS) Reduction

Critical for establishing the (1R,2S,4R,5R,6R) configuration:

Convergent Coupling Approach

Final assembly involves:

- Bicyclo core 16 (1R,2S,4R,5R,6R) prepared via CBS reduction.

- Amino ketone 17 synthesized through enzymatic resolution.

- Triazole thiol 6 generated via microwave-assisted cyclization.

Coupling sequence:

- Amide bond formation between 16 and 17 using HATU/DIPEA in DMF (0°C → rt, 4 h).

- Thioether linkage via NaH-mediated alkylation with 6 (50°C, 12 h).

Table 3: Analytical Data for Final Compound

| Parameter | Value | Method |

|---|---|---|

| [α]D²⁵ | +34.5 (c 1.0, MeOH) | Polarimetry |

| m.p. | 218-220°C (dec.) | DSC |

| HRMS (ESI+) | m/z 457.1543 [M+H]+ (calc. 457.1538) | TOF MS |

| Purity | 99.7% | HPLC (220 nm) |

Q & A

Q. What key structural features of LY2812223 confer selectivity for mGlu2 over mGlu3 receptors?

The C4-thiotriazole substituent in LY2812223 interacts with non-conserved residues in the mGlu2 receptor’s amino-terminal domain (ATD). Crystallography shows hydrophobic interactions with Tyr-74 and hydrogen bonding with Asp-130 in mGlu2, which are absent in mGlu3. Mutagenesis (e.g., D130A) abolishes mGlu2 selectivity, confirming the role of these residues .

Q. Which in vitro assays reliably assess LY2812223’s functional selectivity between mGlu2 and mGlu3?

Calcium mobilization assays in recombinant HEK293 cells expressing human mGlu2 or mGlu3 are standard. LY2812223 exhibits EC₅₀ values of 8.2 nM (mGlu2) vs. 420 nM (mGlu3). Radioligand binding with [³H]LY2812223 further differentiates affinity (Kᵢ = 47.7 nM for mGlu2 vs. 65.9 nM for mGlu3) .

Q. How is the stereochemical purity of LY2812223 validated during synthesis?

Chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column (hexane/ethanol/TFA mobile phase) resolves enantiomers. X-ray crystallography confirms absolute configuration, while ¹H-¹³C HMBC NMR verifies regiochemistry of the thiotriazole group .

Q. What metabolic pathways degrade LY2812223, and do metabolites retain activity?

Phase II glucuronidation of carboxylate groups predominates, with minor CYP3A4-mediated triazole ring oxidation. Glucuronides are inactive, but hepatic recirculation extends plasma half-life (t₁/₂ = 4.5 h in rats). No active metabolites are reported .

Q. What pharmacokinetic challenges limit LY2812223’s CNS efficacy?

The dicarboxylate structure reduces blood-brain barrier (BBB) penetration (brain-to-plasma ratio = 0.8 in rodents). Prodrug strategies (e.g., esterification) improve oral bioavailability, as seen in LY354740 analogs .

Advanced Research Questions

Q. How can synthesis of LY2812223 be optimized for yield and stereochemical fidelity?

Use stereoselective cyclopropanation with chiral auxiliaries for the bicyclo[3.1.0]hexane core. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) under continuous-flow conditions enhances regioselectivity for the thiotriazole group. Purification via simulated moving bed (SMB) chromatography improves throughput .

Q. What computational methods predict LY2812223’s binding mode and signaling bias at mGlu2?

Molecular docking with mGlu2 ATD crystal structures (PDB: 5CNM) identifies critical interactions. Free energy perturbation (FEP) calculations quantify substituent effects (e.g., thiotriazole vs. amide). TR-FRET assays with Gαi/Gαq biosensors measure signaling bias .

Q. How do C4 substituents on the bicyclo[3.1.0]hexane core influence mGlu2/3 signaling profiles?

C4β-amides (e.g., LY2794193) favor mGlu3 agonism, while thiotriazole (LY2812223) biases toward mGlu2. Cryo-EM of mGlu2-Gi complexes reveals that thiotriazole stabilizes dimer interfaces, enhancing G protein coupling efficiency .

Q. What strategies isolate mGlu2-specific effects of LY2812223 in vivo?

Co-administer mGlu3 antagonists (e.g., LY341495) or use mGlu3 knockout mice. Biomarkers like hippocampal theta rhythm modulation (measured via EEG) distinguish mGlu2 activity. Metabolite profiling (LC-MS/MS) excludes off-target effects from degradation products .

Q. How does cryo-EM elucidate LY2812223’s allosteric modulation of mGlu2-Gi complexes?

Cryo-EM structures show LY2812223 stabilizes active-state mGlu2 dimers, tightening interactions at extracellular loop 2 (ECL2). Comparative analysis with LY354740-bound structures highlights conformational changes in the orthosteric pocket that enhance Gi coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.